molecular formula C20H24N2O11 B2795519 [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-49-7

[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2795519
CAS No.: 1094684-49-7
M. Wt: 468.415
InChI Key: HANQNSOXWBEEGZ-UHFFFAOYSA-N
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Description

This compound is a highly functionalized oxane (tetrahydropyran) derivative characterized by:

  • Diacetyloxy groups at positions 3 and 4 (OCOCH₃), enhancing lipophilicity and steric bulk.
  • Methyl acetate at position 2, further increasing esterification and solubility in organic solvents.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQNSOXWBEEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting with the protection of the hydroxyl groups on the sugar molecule. The process may include:

  • Acetylation: : Treating the starting sugar with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups.

  • Nitration: : Introducing the nitro group to the phenyl ring using nitric acid and sulfuric acid.

  • Coupling: : Reacting the acetylated and nitrated intermediates under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, ensuring precise control over reaction conditions to maintain product purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the nitro group to other functional groups.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the nitro group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as tin chloride or iron powder.

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Formation of nitroso compounds or carboxylic acids.

  • Reduction: : Production of aniline derivatives.

  • Substitution: : Generation of various substituted phenyl compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups may influence the compound's solubility and stability, affecting its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent (Position) Molecular Formula CAS Number Molecular Weight Key Properties/Applications Reference
2-Nitrophenoxy (ortho) ~C₂₁H₂₅N₂O₁₁ Not Provided ~505.44 High reactivity (nitro group), potential use in photolabile prodrugs
4-Formylphenoxy (para) C₂₁H₂₅NO₁₀ 15430-77-0 475.43 Used in glycoconjugate synthesis; formyl group enables crosslinking
4-Methylphenoxy (para) C₂₁H₂₇NO₉ 263746-44-7 437.44 Biomedical research (e.g., glycosylation studies); enhanced stability
4-Bromophenoxy (para) C₂₀H₂₄BrNO₉ Not Provided 526.32 Halogenation increases molecular weight; potential radiopharmaceutical applications
4-Chlorophenoxy (para) C₂₀H₂₄ClNO₉ 1094814-79-5 481.86 Chloro substituent improves metabolic stability; used in antiviral studies

Key Research Findings

Para-methylphenoxy analogs (e.g., CAS 263746-44-7) demonstrate superior stability in biological matrices, making them preferred in drug delivery systems .

Functional Group Impact: Halogenated derivatives (e.g., 4-bromo or 4-chloro) show increased molecular weight and polarity, influencing pharmacokinetic profiles. For instance, the 4-chloro variant (CAS 1094814-79-5) is noted for its antiviral activity . Formylphenoxy analogs (CAS 15430-77-0) are pivotal in synthetic glycosylation due to their aldehyde functionality, enabling conjugation with amines or hydrazines .

Analytical Differentiation: Exact mass spectrometry (e.g., 501.0577 Da) distinguishes metabolites and structural isomers, as seen in studies of bromophenoxy and nitrophenoxy derivatives .

Contradictions and Limitations

  • Stability vs.
  • Data Gaps : The target compound’s exact CAS number, synthetic routes, and biological data are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

The compound [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article explores its chemical properties, possible biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O11C_{20}H_{24}N_{2}O_{11}, with a molecular weight of approximately 468.4 g/mol. Its IUPAC name is [(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate . The structure includes an oxan ring and multiple functional groups that suggest a range of potential interactions with biological targets.

PropertyValue
Molecular Formula C20H24N2O11
Molecular Weight 468.4 g/mol
IUPAC Name [(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
CAS Number 13089-26-4

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds known for their biological activities:

Compound NameStructural FeaturesBiological Activity
AcetaminophenAcetamido groupAnalgesic, antipyretic
CiprofloxacinNitro groupAntibacterial
DexamethasoneMultiple acetyl groupsAnti-inflammatory

The presence of an acetamido group and a nitrophenoxy moiety in this compound suggests it may exhibit similar analgesic or anti-inflammatory properties as seen in acetaminophen and dexamethasone.

Currently, there is no comprehensive literature detailing the specific mechanism of action for this compound. However, the structural components imply that it may interact with various biological pathways through:

  • Enzyme Inhibition : The presence of acetyl groups may facilitate interactions with enzymes involved in inflammation or pain pathways.
  • Receptor Modulation : The nitrophenoxy group could potentially influence receptor activity related to neurotransmission or immune responses.

Case Studies and Research Findings

Despite the lack of direct studies on this compound, related research has explored similar compounds' effects:

  • Antimicrobial Activity : Compounds with nitro groups have been shown to possess significant antibacterial properties. For instance, studies on ciprofloxacin demonstrate how nitro groups enhance bacterial cell membrane permeability leading to cell death.
  • Anti-inflammatory Properties : Research on acetaminophen indicates that acetamido-containing compounds can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and alleviating pain.

Q & A

Q. What are the optimal synthetic routes for [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate, and what critical parameters ensure high yield and purity?

The synthesis involves a multi-step process starting with intermediate preparation, followed by sequential functionalization via acetylation, amidation, and glycosylation. Key steps include:

  • Acetylation : Controlled introduction of acetyl groups using acetic anhydride under anhydrous conditions.
  • Amination : Reaction with acetamide precursors in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
  • Glycosylation : Attachment of the nitrophenoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
    Critical parameters include temperature control (±2°C), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., acetamido protons at δ 2.0–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 725.7 [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Peaks at 1740–1760 cm⁻¹ for acetyl ester C=O stretches .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group enhances the leaving-group ability of the phenoxy moiety, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies using polar aprotic solvents (e.g., DMSO) show accelerated substitution rates compared to non-nitrated analogs. Computational models (DFT) predict partial positive charge localization on the adjacent oxan ring carbon, corroborating experimental reactivity trends .

Q. What methodological approaches are recommended for elucidating the compound’s mechanism of action against bacterial targets?

  • Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., penicillin-binding proteins) via spectrophotometric monitoring of substrate conversion .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., β-lactamase) .
  • MIC (Minimum Inhibitory Concentration) Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported hydrolysis products under varying pH conditions?

Hydrolysis outcomes depend on pH:

  • Acidic Conditions (pH <3) : Selective cleavage of acetamido groups yields carboxylic acid derivatives.
  • Basic Conditions (pH >10) : Full deacetylation generates hydroxylated oxane intermediates.
    To resolve contradictions:
  • Kinetic Monitoring : Use TLC or HPLC to track intermediate formation over time .
  • Isolation and Characterization : Purify hydrolyzed products via flash chromatography and confirm structures via 2D NMR (HSQC, HMBC) .

Q. Why do thermal stability studies report conflicting decomposition temperatures?

Variations arise from differing experimental setups:

  • DSC vs. TGA : Differential scanning calorimetry (DSC) may show exothermic decomposition at 180–200°C, while thermogravimetric analysis (TGA) indicates mass loss starting at 150°C due to solvent residues. Standardize protocols using inert atmospheres (N₂) and controlled heating rates (5°C/min) .

Stability and Environmental Impact

Q. What experimental strategies assess the compound’s stability under storage and environmental conditions?

  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25–40°C; monitor degradation via LC-MS .
  • Photostability : Expose to UV light (254 nm) and quantify nitro group reduction products (e.g., aminophenoxy derivatives) .
  • Environmental Fate Studies : Use OECD Guideline 307 to assess soil biodegradation pathways .

Comparative Analysis with Analogues

Q. How does the bioactivity of this compound compare to analogs with chloro or methoxy substituents?

  • Antimicrobial Activity : The 2-nitrophenoxy derivative shows 4-fold higher MIC values against S. aureus than 4-chlorophenoxy analogs, likely due to enhanced membrane permeability .
  • Cytotoxicity : Methoxy-substituted analogs exhibit lower cytotoxicity (IC₅₀ >100 µM in HepG2 cells) compared to nitro derivatives (IC₅₀ ~20 µM), attributed to reactive oxygen species (ROS) generation .

Methodological Optimization

Q. How can reaction yields be improved during the final acetylation step?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 85% yield at 80°C .

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